2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The reaction conditions often include the use of protecting groups, which are later removed by hydrolysis with trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Another kinase inhibitor with a distinctive triheteroaryl structure.
Uniqueness
2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which provides distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O/c1-6(2)9(12)10-14-8-5-13-4-3-7(8)11(16)15-10/h3-6,9H,12H2,1-2H3,(H,14,15,16) |
InChI Key |
XHJMUDWMNMJJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CN=C2)C(=O)N1)N |
Origin of Product |
United States |
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